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Abstract
ABBV-712 is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the

Janus kinase (JAK) family. It uniquely targets the pseudokinase (JH2) domain of TYK2, leading

to allosteric inhibition of the enzyme. This mechanism confers high selectivity for TYK2 over

other JAK family members (JAK1, JAK2, and JAK3), a desirable feature to minimize off-target

effects associated with broader JAK inhibition. This document provides a comprehensive

technical overview of ABBV-712, summarizing its mechanism of action, preclinical data, and

the experimental methodologies used for its characterization. While ABBV-712 entered early

clinical development for psoriasis, its current status in AbbVie's pipeline is not prominent,

suggesting a potential discontinuation of its development program.[1][2]

Introduction to TYK2 and Its Role in Immune
Signaling
Tyrosine Kinase 2 (TYK2) is an intracellular non-receptor tyrosine kinase that plays a crucial

role in the signaling pathways of key cytokines involved in inflammation and autoimmunity,

including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[3] These

cytokines are central to the pathogenesis of numerous immune-mediated diseases. TYK2, in

partnership with other JAKs, phosphorylates and activates Signal Transducers and Activators

of Transcription (STATs), which then translocate to the nucleus to regulate the transcription of
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inflammatory genes. The selective inhibition of TYK2 is therefore a promising therapeutic

strategy for a range of autoimmune and inflammatory conditions.

Mechanism of Action of ABBV-712
Unlike conventional ATP-competitive kinase inhibitors that target the active site (JH1 domain),

ABBV-712 binds to the regulatory pseudokinase (JH2) domain of TYK2.[1] This allosteric

binding stabilizes an inactive conformation of the enzyme, preventing its activation and

subsequent downstream signaling. This distinct mechanism of action is the basis for ABBV-
712's high selectivity for TYK2 over other highly homologous JAK family members.
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Figure 1: TYK2 Signaling Pathway and Mechanism of ABBV-712 Inhibition.

Preclinical Data
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ABBV-712 demonstrates potent inhibition of TYK2 in biochemical and cellular assays, with

significant selectivity over other JAK family kinases.

Assay Type Target EC50 (µM) Reference

In Vitro (TYK2) TYK2 0.195 [2]

Cell-based JAK1 >25 [2]

Cell-based JAK2 >25 [2]

Cell-based JAK3 >25 [2]

Table 1: In Vitro and

Cellular Activity of

ABBV-712.

In Vivo Efficacy
The in vivo efficacy of ABBV-712 has been evaluated in murine models of inflammation.

Model Dose (mg/kg) Effect Reference

IL-12/IL-18-induced

IFN-γ production
30

77% reduction in

serum IFN-γ
[2]

100
84% reduction in

serum IFN-γ
[2]

300
95% reduction in

serum IFN-γ
[2]

600
99% reduction in

serum IFN-γ
[2]

Mouse model of ear

dermatitis
100

61% reduction in ear

thickness (day 11)
[2]

Table 2: In Vivo

Efficacy of ABBV-712.
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Pharmacokinetics
Pharmacokinetic properties of ABBV-712 have been assessed in multiple species.

Species
Dose

(mg/kg)
Route t½ (h)

Bioavail

ability

(%)

Unboun

d

Clearanc

e

(L/h/kg)

Vss

(L/kg)

Referen

ce

Rat 1 p.o. 0.6 19 4.1 1.9 [2]

Rat 1 i.v. 0.6 - 4.1 1.9 [2]

Dog - - 4.5 88 0.46 - [2]

Monkey - - 1.2 17 2.3 - [2]

Human

(predicte

d)

350 - 2.9 59 - - [2]

Table 3:

Pharmac

okinetic

Paramet

ers of

ABBV-

712.

Safety Pharmacology
Preclinical safety studies in rats identified off-target cardiovascular effects, including decreased

mean arterial pressure and increased heart rate, which were associated with myocardial

necrosis.[1] These effects were determined to be unrelated to direct cardiomyocyte cytotoxicity

and were considered an off-target effect.[1]

Experimental Protocols
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The following are representative protocols for assays relevant to the characterization of a TYK2

inhibitor like ABBV-712. These are based on generally accepted methodologies and may not

reflect the exact protocols used by AbbVie.

In Vitro TYK2 Enzyme Inhibition Assay
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory

concentration (IC50) of a test compound against the TYK2 enzyme.
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Figure 2: Workflow for an In Vitro TYK2 Enzyme Inhibition Assay.
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Methodology:

Reagent Preparation: Prepare assay buffer, a stock solution of ATP, recombinant human

TYK2 enzyme, and a suitable peptide substrate.

Compound Plating: Serially dilute the test compound in DMSO and dispense into a 384-well

assay plate.

Enzyme Addition: Add a solution of TYK2 enzyme to each well containing the test compound

and incubate.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide

substrate.

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

Detection: Stop the reaction and add a detection reagent that measures the amount of ADP

produced (an indicator of enzyme activity).

Data Analysis: Measure the signal and calculate the percent inhibition at each compound

concentration to determine the IC50 value.

Cellular Phospho-STAT Assay
This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT

phosphorylation.

Methodology:

Cell Culture: Culture a human cell line expressing the relevant cytokine receptors (e.g.,

peripheral blood mononuclear cells).

Compound Treatment: Pre-incubate the cells with various concentrations of the test

compound.

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-23, IL-12, or IFN-α)

to induce STAT phosphorylation.
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Cell Lysis and Staining: Lyse the cells and stain with a fluorescently labeled antibody specific

for the phosphorylated form of the target STAT protein (e.g., pSTAT3 for IL-23 stimulation).

Flow Cytometry: Analyze the cells by flow cytometry to quantify the level of pSTAT in the

presence of the test compound.

Data Analysis: Determine the EC50 value by plotting the inhibition of STAT phosphorylation

against the compound concentration.

In Vivo IL-12/IL-18-Induced IFN-γ Production Model
This in vivo model assesses the ability of a test compound to inhibit systemic inflammation.
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Figure 3: Experimental Workflow for the IL-12/IL-18-Induced IFN-γ Mouse Model.

Methodology:
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Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) to the facility for a specified period.

Compound Administration: Administer the test compound or vehicle control via the desired

route (e.g., oral gavage).

Inflammation Induction: After a defined pre-treatment period, administer a combination of

recombinant murine IL-12 and IL-18 to induce a systemic inflammatory response.[4][5]

Sample Collection: At a peak response time, collect blood samples.

Cytokine Analysis: Measure the concentration of IFN-γ in the serum using an enzyme-linked

immunosorbent assay (ELISA).

Data Analysis: Compare the IFN-γ levels in the compound-treated groups to the vehicle-

treated group to determine the percent inhibition.

Clinical Development and Outlook
ABBV-712 was advanced into Phase 1 clinical trials for the treatment of psoriasis.[1] However,

recent updates to AbbVie's public pipeline do not feature ABBV-712, which may indicate that

its clinical development has been deprioritized or discontinued. This could be due to a variety of

factors, including the observed preclinical cardiovascular toxicity, the competitive landscape of

TYK2 inhibitors, or a strategic portfolio decision.

Conclusion
ABBV-712 is a potent and selective TYK2 inhibitor with a novel allosteric mechanism of action

that targets the pseudokinase domain. Preclinical data demonstrated its potential for treating

immune-mediated inflammatory diseases. However, the lack of recent updates on its clinical

development suggests that its future as a therapeutic agent is uncertain. The information

presented in this whitepaper provides a detailed technical foundation for understanding the

preclinical profile of ABBV-712 and the methodologies used in its evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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